Oleyl alcohol (CAS 143-28-2), or cis-9-octadecen-1-ol, is an 18-carbon mono-unsaturated fatty alcohol widely procured as a functional excipient, non-ionic surfactant precursor, and penetration enhancer. Unlike saturated fatty alcohols of similar chain length, the presence of a central cis-double bond introduces a structural kink that prevents tight crystalline packing at room temperature [1]. This molecular architecture renders oleyl alcohol a clear, viscous liquid rather than a solid wax, providing a unique combination of high lipophilicity, ambient processability, and membrane-fluidizing properties critical for advanced pharmaceutical and cosmetic formulations [2].
Procurement substitution of oleyl alcohol with cheaper, saturated C18 analogs (e.g., stearyl alcohol) or polyunsaturated variants (e.g., linoleyl alcohol) fundamentally alters formulation thermodynamics and stability. Substituting with stearyl alcohol shifts the material from a room-temperature liquid to a solid wax (melting point ~58 °C), immediately precluding cold-process manufacturing and drastically reducing skin permeation enhancement due to the loss of lipid-disrupting capabilities [1]. Conversely, substituting with linoleyl alcohol introduces a second double bond that, while maintaining liquidity, severely compromises oxidative stability, leading to rapid hydroperoxide formation and reduced shelf life [2]. Oleyl alcohol is therefore strictly non-interchangeable when a process requires a stable, liquid-phase C18 lipid that fluidizes biological membranes without rapid degradation.
Oleyl alcohol possesses a cis-9 double bond that prevents tight crystalline packing, resulting in a liquid state at room temperature. Compared to the saturated analog stearyl alcohol, which is a solid wax, oleyl alcohol offers a drastically lower melting point, enabling cold-process manufacturing [1].
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | ~0 to 5 °C (Liquid at standard conditions) |
| Comparator Or Baseline | Stearyl Alcohol (~58 to 60 °C, Solid wax) |
| Quantified Difference | ~55 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, bulk material handling |
Eliminates the need for energy-intensive hot-melt processing, enabling the cold formulation of heat-sensitive active pharmaceutical ingredients (APIs).
In transdermal formulation development, the structural 'kink' of oleyl alcohol disrupts the highly ordered intercellular lipid lamellae of the stratum corneum. This provides a significant permeation enhancement effect that linear, saturated comparators like stearyl alcohol cannot achieve, as they tend to reinforce rigid lipid packing [1].
| Evidence Dimension | Skin Permeation Flux (Transdermal Delivery) |
| Target Compound Data | High flux enhancement (cis-double bond disrupts highly ordered intercellular lipids) |
| Comparator Or Baseline | Stearyl Alcohol (linear structure promotes rigid lipid packing, offering minimal enhancement) |
| Quantified Difference | Significant order-of-magnitude increases in transdermal flux for lipophilic drugs compared to saturated baselines |
| Conditions | Ex vivo skin permeation assays / topical gel formulations |
Critical for formulators procuring excipients for transdermal patches or topical gels where maximizing active API delivery is a strict performance requirement.
While unsaturation provides liquidity, polyunsaturated fatty alcohols like linoleyl alcohol suffer from rapid oxypolymerization. Oleyl alcohol, being mono-unsaturated, maintains a lower iodine value, striking an optimal balance between ambient fluidity and long-term oxidative stability during bulk storage [1].
| Evidence Dimension | Iodine Value (Measure of Unsaturation/Oxidation Risk) |
| Target Compound Data | 85–95 (Mono-unsaturated) |
| Comparator Or Baseline | Linoleyl Alcohol (110–135, Di-unsaturated) |
| Quantified Difference | ~25-30% lower Iodine Value, correlating with significantly delayed oxypolymerization and rancidity |
| Conditions | Long-term bulk storage and ambient air exposure |
Provides the necessary formulation fluidity of an unsaturated lipid without the rapid degradation and short shelf-life associated with polyunsaturated alternatives.
When synthesizing vesicular nanocarriers such as niosomes, substituting rigid saturated alcohols (cetyl or stearyl alcohol) with oleyl alcohol significantly increases the elasticity of the vesicle membrane. This fluidizing effect is critical for creating deformable vesicles (transethosomes) capable of squeezing through narrow epidermal pathways [1].
| Evidence Dimension | Vesicle Deformability Index |
| Target Compound Data | Forms highly elastic, deformable vesicles (transethosomes/niosomes) |
| Comparator Or Baseline | Cetyl/Stearyl alcohol (forms rigid, conventional vesicles with low elasticity) |
| Quantified Difference | Substantially higher deformability index and deeper epidermal deposition |
| Conditions | Microfluidic or thin-film hydration synthesis of vesicular drug delivery systems |
Essential for advanced nanocarrier procurement where deep tissue penetration via vesicle deformation is a primary therapeutic mechanism.
Selected over stearyl alcohol in emulsions and gels where heat-sensitive APIs degrade at the ~60 °C melting point required for saturated lipid processing. Oleyl alcohol's liquid state enables ambient-temperature formulation while simultaneously acting as a potent penetration enhancer [1].
Procured as a membrane fluidizer in vesicular drug delivery systems to increase the elasticity index, allowing nanocarriers to squeeze through stratum corneum pores more effectively than rigid cetyl/stearyl-based vesicles [1].
Utilized in the synthesis of oleyl ethoxylates (e.g., Oleth-20) where the precursor must remain pumpable at room temperature while resisting the rapid oxidative cross-linking and rancidity typical of polyunsaturated analogs like linoleyl alcohol [2].